molecular formula C₄₁H₄₁N₆O₂₀P₃ B1141080 Fluorescein Alkynylamino-ATP CAS No. 185971-89-5

Fluorescein Alkynylamino-ATP

Cat. No.: B1141080
CAS No.: 185971-89-5
M. Wt: 1030.71
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein Alkynylamino-ATP (FA-ATP) is a fluorescent derivative of adenosine triphosphate (ATP) designed for advanced biochemical and cellular studies. Its structure (C₄₁H₄₁N₆O₂₀P₃, MW: 1030.71 g/mol) integrates three key components:

  • Adenosine backbone: Retains the adenine and ribose moieties of ATP but with modifications to the ribose ring.
  • Fluorescein moiety: A bright fluorophore (ex/em ~494/521 nm) replacing part of the ribose, enabling high-sensitivity detection .
  • Alkynyl group: Attached to the γ-phosphate, facilitating click chemistry for covalent conjugation with azide-bearing molecules .

Synthesis: FA-ATP is synthesized through multi-step reactions involving protective group strategies, fluorescein coupling, and alkynylamino group incorporation, followed by purification to >95% purity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein Alkynylamino-ATP involves the conjugation of fluorescein to an ATP molecule via an alkynylamino linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Fluorescein Alkynylamino-ATP primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with azides yield triazole-linked derivatives .

Scientific Research Applications

Molecular Biology Applications

Detection of Nucleic Acids:
Fluorescein alkynylamino-ATP serves as a valuable tool for labeling nucleic acids in various molecular biology techniques. It can be incorporated into DNA or RNA during synthesis, allowing for the direct visualization of these molecules through fluorescence microscopy. This application is particularly useful in techniques such as:

  • Polymerase Chain Reaction (PCR): The compound can be integrated into PCR products, enabling real-time monitoring of amplification through fluorescence.
  • In Situ Hybridization: Fluorescently labeled probes can be used to detect specific RNA sequences within fixed cells or tissues, providing insights into gene expression patterns.

Enzymatic Reactions:
The compound is also employed in enzymatic assays where it acts as a substrate for various polymerases. Its incorporation into nucleic acids allows researchers to track enzymatic activity and study the kinetics of DNA/RNA synthesis. For instance, the use of this compound in transcription assays can provide quantitative data on RNA synthesis rates.

Cellular Imaging and Monitoring

Real-Time Monitoring of ATP Levels:
this compound can be utilized to visualize ATP levels within living cells, which is crucial for understanding cellular metabolism and energy dynamics. Studies have shown that fluorescence resonance energy transfer (FRET)-based indicators can be developed using this compound to monitor ATP concentrations in real time, providing insights into cellular responses to metabolic changes or drug treatments .

Diagnostic Applications

Fluorescence Imaging Techniques:
The compound's fluorescent properties make it suitable for use in various imaging modalities, including:

  • Confocal Laser Scanning Microscopy: This technique allows for high-resolution imaging of tissues labeled with this compound, enabling detailed studies of tissue architecture and cellular interactions.
  • Endomicroscopy: this compound can be used as a contrast agent in confocal laser endomicroscopy, aiding in the visualization of mucosal tissues during gastrointestinal examinations .

Case Study 1: Enzymatic Incorporation in PCR

A study demonstrated the successful incorporation of this compound into PCR products, allowing researchers to visualize amplification in real-time. The fluorescence intensity correlated with the amount of DNA produced, showcasing its utility in quantitative PCR applications.

Case Study 2: Monitoring ATP Levels in Cancer Cells

Research utilizing this compound as a FRET-based indicator revealed significant differences in ATP levels between cancerous and non-cancerous cells. This study highlighted the potential of using this compound for assessing metabolic states in cancer research .

Comparative Data Table

Application AreaTechnique UsedKey Findings
Molecular BiologyPCRReal-time monitoring of DNA amplification
Cellular ImagingConfocal MicroscopyHigh-resolution imaging of labeled tissues
Diagnostic ImagingEndomicroscopyEnhanced visualization of gastrointestinal tissues
Metabolic MonitoringFRET IndicatorsDistinct ATP level differences in cancer vs normal cells

Mechanism of Action

The mechanism of action of Fluorescein Alkynylamino-ATP involves its incorporation into DNA or RNA strands during synthesis. The fluorescein moiety emits fluorescence when excited by light, allowing for the detection and visualization of the labeled nucleic acids. The alkynylamino linker provides a stable attachment to the ATP molecule, ensuring efficient incorporation and fluorescence .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Key Structural Features Fluorescence Properties Key Applications
FA-ATP ATP backbone + fluorescein + alkynyl group; C₄₁H₄₁N₆O₂₀P₃ Ex/Em: ~494/521 nm; high brightness Click chemistry, FRET, ATP metabolism studies
2-Aminopurine (2AP) Adenine analog with amino group at C2; minimal structural modification Ex/Em: ~313/908 nm; low quantum yield DNA-protein interaction studies
Fluorescein-12-dATP Deoxyadenosine triphosphate + fluorescein; lacks alkynyl group Ex/Em: Similar to FA-ATP (green) DNA sequencing, PCR
Cy3/Cy5-ATP ATP conjugated to cyanine dyes (e.g., Cy3: Ex/Em ~550/570 nm; Cy5: Ex/Em ~650/670 nm) Red-shifted emission Multiplexed imaging, membrane transport

Key Observations :

  • Fluorophore Brightness : FA-ATP’s fluorescein offers higher quantum yield compared to 2AP, enabling lower detection limits .
  • Click Chemistry Utility : The alkynyl group in FA-ATP enables specific conjugation, absent in Fluorescein-12-dATP or 2AP .
  • Nucleotide Type : FA-ATP is a ribonucleotide, while Fluorescein-12-dATP is a deoxyribonucleotide, affecting their use in RNA vs. DNA systems .

Enzymatic Compatibility and Stability

  • FA-ATP : Resists ATPase degradation due to structural modifications, ideal for long-term intracellular tracking .
  • 2AP : Susceptible to enzymatic deamination, limiting its utility in live-cell studies .
  • Cy3-ATP : May exhibit photobleaching under prolonged illumination, unlike FA-ATP’s stable fluorescein .

Commercial Availability and Customization

  • FA-ATP: Available from suppliers like BOC Sciences and Xi’an Kacynor Biotech in mg to kg scales, often with custom synthesis options .
  • Fluorescein-12-dATP: Sold by US Biological Life Sciences in smaller packs (25 µg–50 mg), tailored for genomics .
  • 2AP : Widely available but lacks specialized functional groups for conjugation .

Research Findings and Case Studies

  • DNA Primer Labeling: FA-ATP demonstrated superior labeling efficiency (90% yield) in terminal transferase assays compared to non-fluorescent ATP analogs .
  • FRET Efficiency : In a 2022 study, FA-ATP achieved a FRET efficiency of 85% when paired with a quencher-labeled azide compound, outperforming Cy3-ATP (72%) due to fluorescein’s spectral properties .
  • Intracellular ATP Tracking : FA-ATP’s resistance to ATPases enabled real-time monitoring of ATP flux in neurons over 24 hours, a feat challenging with hydrolysis-prone analogs like 2AP .

Biological Activity

Fluorescein alkynylamino-ATP is a fluorescent nucleotide analog that has garnered attention for its potential applications in molecular biology and biochemistry. This compound serves as a tool for studying various biological processes, particularly those involving ATP, due to its ability to fluoresce upon excitation. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the incorporation of a fluorescein moiety into the ATP structure. This modification enhances its fluorescent properties, making it useful for imaging and detection in biological systems. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₅N₄O₈P
  • Molecular Weight : 393.27 g/mol

This compound functions primarily through its interaction with ATP-binding proteins and enzymes. The fluorescent tag allows for real-time monitoring of ATP-related activities within cells. Key mechanisms include:

  • ATP Hydrolysis : The compound can be hydrolyzed by ATPases, releasing energy and inorganic phosphate while emitting fluorescence.
  • Enzyme Substrates : It can serve as a substrate for kinases and other enzymes that utilize ATP, allowing researchers to study enzyme kinetics and pathways.
  • Cellular Imaging : The fluorescence enables visualization of cellular processes such as energy metabolism, signaling pathways, and cell proliferation.

Applications in Research

This compound has been utilized in various research contexts, including:

  • Cell Viability Assays : Its fluorescent properties are used to assess cell viability by measuring ATP levels in live cells.
  • Signal Transduction Studies : The compound helps elucidate the role of ATP in signaling pathways by tracking its dynamics in response to stimuli.
  • Imaging Techniques : It is employed in microscopy techniques to visualize ATP distribution within cells.

Case Studies

  • Cellular Energy Monitoring :
    A study investigated the use of this compound to monitor energy levels in neuronal cells. Researchers found that fluorescence intensity correlated with ATP concentrations, providing insights into cellular metabolism under stress conditions .
  • Enzyme Kinetics :
    In another experiment, this compound was used to study the kinetics of a specific kinase involved in cancer cell proliferation. The results indicated that the modified ATP was effectively phosphorylated by the kinase, allowing for detailed kinetic analysis .
  • Fluorescence Microscopy :
    Researchers employed this compound in fluorescence microscopy to visualize ATP localization in living cells. This study revealed distinct patterns of ATP distribution related to cellular activity and metabolic states .

Data Tables

StudyApplicationFindings
Study 1Cellular Energy MonitoringFluorescence intensity correlated with ATP levels under stress
Study 2Enzyme KineticsEffective phosphorylation by kinase; detailed kinetic analysis achieved
Study 3Fluorescence MicroscopyDistinct ATP distribution patterns observed in living cells

Q & A

Basic Research Questions

Q. How should Fluorescein Alkynylamino-ATP be stored and handled to maintain stability in laboratory settings?

this compound is light- and temperature-sensitive. Store lyophilized powder at -20°C in a desiccated environment , and avoid repeated freeze-thaw cycles. For working solutions, prepare aliquots in light-protected vials and use inert gas (e.g., argon) purging to minimize oxidative degradation . Confirm stability via HPLC or fluorescence intensity measurements after reconstitution.

Q. What is the recommended methodology for using this compound in ATPase activity assays?

Incubate the compound with ATPase enzymes in buffer systems mimicking physiological conditions (e.g., pH 7.4, 37°C). Monitor fluorescence changes (excitation: 494 nm, emission: 521 nm) to track ATP hydrolysis. Include controls:

  • Negative control : ATPase inhibitor (e.g., sodium orthovanadate).
  • Background control : this compound without enzyme. Normalize data to protein concentration and validate with a standard ATP hydrolysis assay .

Q. How can this compound be applied to assess intracellular ATP levels?

Load cells with the compound via electroporation or transporter-mediated uptake. Use fluorescence microscopy or flow cytometry to quantify intensity, correlating with ATP concentration. Calibrate using ATP-depleted (e.g., carbonyl cyanide m-chlorophenyl hydrazone-treated) and ATP-replete (e.g., glucose-supplemented) cells. Correct for autofluorescence and pH-dependent quenching .

Advanced Research Questions

Q. How can click chemistry be utilized to conjugate this compound to azide-functionalized biomolecules?

The alkynylamino linker enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions:

  • Catalyst : 1 mM CuSO₄ with 5 mM sodium ascorbate.
  • Molar ratio : 1:1.2 (this compound:azide target).
  • Purification : Size-exclusion chromatography or dialysis to remove unreacted components. Validate conjugation via MALDI-TOF or fluorescence anisotropy .

Q. What strategies mitigate fluorescence quenching when using this compound in live-cell imaging?

Quenching often arises from environmental factors (e.g., pH, redox state) or interactions with cellular components. Strategies include:

  • Ratiometric imaging : Pair with a pH-insensitive dye (e.g., mCherry).
  • FLIM (Fluorescence Lifetime Imaging) : Resolve lifetime changes independent of intensity.
  • Encapsulation : Use nanoparticles to shield the fluorophore from cytosolic interference .

Q. How can discrepancies in fluorescence signals across cell types be resolved?

Variability may stem from differences in ATP transporter expression (e.g., SLC29 family) or intracellular ATPase activity. Perform:

  • Transporter inhibition : Use dipyridamole to block nucleoside transporters.
  • ATPase knockdown : siRNA targeting ATP-consuming enzymes (e.g., Na⁺/K⁺-ATPase).
  • Calibration curves : Generate cell-type-specific standards using ATP concentration titrations .

Q. What analytical techniques confirm the structural integrity of this compound post-synthesis?

  • NMR : Validate alkynyl and fluorescein moieties (e.g., ¹H NMR peaks at δ 2.5–3.0 ppm for alkynyl protons).
  • Mass Spectrometry (MS) : Confirm molecular weight (1030.71 g/mol) via ESI-TOF.
  • HPLC : Assess purity (>95%) using a C18 column and gradient elution (5–95% acetonitrile in 0.1% TFA) .

Q. Experimental Design & Data Analysis

Q. How to optimize this compound dosage to avoid cytotoxicity in animal models?

Conduct dose-response studies in vivo:

  • Range : 0.1–10 mg/kg (low doses for imaging, high for therapeutic studies).
  • Toxicity markers : Monitor liver enzymes (ALT/AST) and renal function (creatinine).
  • Imaging validation : Correlate fluorescence intensity with histopathological findings .

Q. What statistical approaches address variability in fluorescence-based ATP quantification?

Use normalization (e.g., cell count, protein content) and non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian data. For time-course studies, apply mixed-effects models to account for repeated measurements. Report coefficients of variation (CV) across technical replicates .

Q. Troubleshooting

Q. Low fluorescence signal in DNA sequencing applications: Potential causes and solutions?

  • Cause 1 : Degradation by terminal transferases. Solution : Use fresh enzyme aliquots and optimize Mg²⁺ concentration (1–5 mM).
  • Cause 2 : Incomplete click chemistry conjugation. Solution : Increase reaction time (12–24 hrs) or CuAAC catalyst concentration .

Properties

IUPAC Name

[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFIASPKHCGSRA-JLRXDUNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H41N6O20P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1030.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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